(4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol

Description

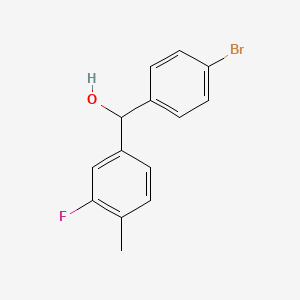

(4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol is a diarylmethanol derivative featuring a bromine atom on the para position of one phenyl ring and a fluorine atom and methyl group on the meta and para positions, respectively, of the second phenyl ring.

Properties

IUPAC Name |

(4-bromophenyl)-(3-fluoro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBXYCCXDNLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3-fluoro-4-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Formation of (4-Bromophenyl)(3-fluoro-4-methylphenyl)ketone.

Reduction: Formation of (4-Bromophenyl)(3-fluoro-4-methylphenyl)methane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and applications based on the evidence:

Key Differences and Implications

Substituent Position and Electronic Effects

- Fluorine and Methyl Synergy: The 3-fluoro-4-methyl substitution in the target compound introduces both electron-withdrawing (F) and electron-donating (Me) effects, which may stabilize specific conformations or enhance interactions with hydrophobic pockets in biological targets.

- Cyclopropyl vs. Aryl Groups: The cyclopropyl group in (4-Bromophenyl)(cyclopropyl)methanol introduces significant steric hindrance and conformational rigidity compared to the substituted aryl group in the target compound, which could impact catalytic activity or binding kinetics .

Biological Activity

(4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which are known to influence its reactivity and biological activity. The molecular formula can be represented as CHBrF, indicating a complex structure that may interact with various biological targets.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have indicated that the presence of halogen atoms like bromine can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) : In a study on related compounds, MIC values against various bacterial strains were reported as follows:

These findings suggest that (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol could potentially exhibit similar antibacterial effects due to its structural similarities.

Antifungal Activity

The compound's antifungal potential is also noteworthy. Similar phenolic compounds have demonstrated efficacy against common fungal pathogens such as Candida albicans and Fusarium oxysporum.

- Activity Against Fungi : In studies where related compounds were tested, antifungal MIC values were observed:

These results imply that (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol may possess antifungal properties worthy of further investigation.

Anticancer Activity

The anticancer potential of this compound is highlighted in studies focusing on its effect on cell proliferation and apoptosis in cancer cell lines.

- Inhibition Studies : Research has indicated that similar compounds can inhibit tubulin assembly, a crucial process in cancer cell division. For instance, compounds with bromine substitutions showed IC values ranging from 1.6 to 2.4 µM in inhibiting tubulin assembly . The ability to disrupt microtubule dynamics makes such compounds promising candidates in cancer therapy.

Case Studies

-

Study on Tubulin Assembly Inhibition :

A study evaluated the effect of various substituted phenolic compounds on tubulin polymerization. The results indicated that derivatives with bromine and fluorine exhibited significant inhibitory effects on MCF-7 breast cancer cells, suggesting a pathway for therapeutic development . -

Antibacterial Screening :

A comparative study involving several halogenated phenolic compounds demonstrated that those with electron-withdrawing groups showed enhanced antibacterial activity against multi-drug resistant strains . This reinforces the hypothesis that (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol could be effective against resistant bacterial strains.

The biological activity of (4-Bromophenyl)(3-fluoro-4-methylphenyl)methanol is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.

- Receptor Interaction : Its structural features suggest potential interactions with cellular receptors, altering signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.